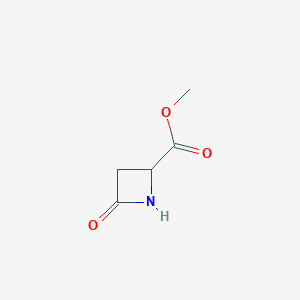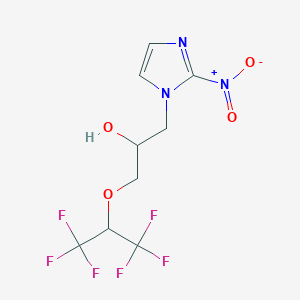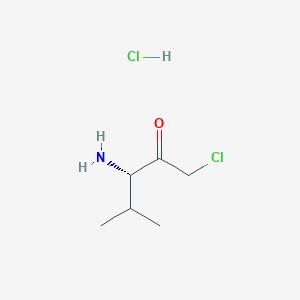
5-Fluoro-1-naphthaldehyde
Overview
Description
5-Fluoro-1-naphthaldehyde is an organic compound with the molecular formula C11H7FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fifth position and an aldehyde group is present at the first position
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
It’s known that fluorinated compounds often interact with their targets by forming strong bonds, which can lead to changes in the target’s function . More research is needed to elucidate the specific interactions between 5-Fluoro-1-naphthaldehyde and its targets.
Biochemical Pathways
A study on aromatic nucleophilic substitution (snar) reaction between 4-fluoro-1-naphthaldehyde and methylthiolate suggests that the presence of a formyl group is essential for the reaction to take place
Pharmacokinetics
Fluorinated compounds are generally known for their metabolic stability, which can impact their bioavailability . More research is needed to outline the specific ADME properties of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store this compound at 4°C under nitrogen . Additionally, safety data suggests that it may cause skin and eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate protective equipment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Fluoro-1-naphthaldehyde are not well-studied. It is known that fluorinated compounds often interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context .
Cellular Effects
Fluorinated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that the effects of fluorinated compounds can vary with dosage .
Metabolic Pathways
It is known that fluorinated compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-1-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 5-fluoronaphthalene-1-carbonitrile with diisobutylaluminium hydride in toluene. The reaction is typically carried out for 2 hours to achieve a high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-fluoronaphthalene-1-carbonitrile is a scalable method that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as methylthiolate can be used in the presence of polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: 5-Fluoro-1-naphthoic acid.
Reduction: 5-Fluoro-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Comparison with Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Comparison: 5-Fluoro-1-naphthaldehyde is unique due to the position of the fluorine atom and the aldehyde group, which significantly influences its reactivity and chemical properties. Compared to its isomers, such as 4-fluoro-1-naphthaldehyde, it exhibits different reactivity patterns in nucleophilic aromatic substitution reactions, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
5-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWJEXWKQDOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559497 | |
| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-86-7 | |
| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)


![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)

![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)

![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)


